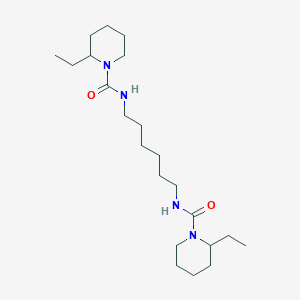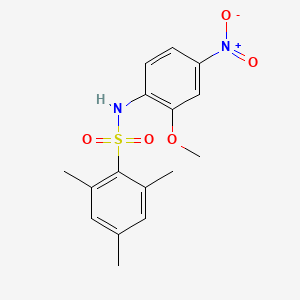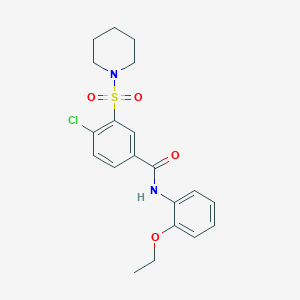![molecular formula C15H11BrClNO B5115756 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one, also known as BRB-2P, is a synthetic compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.
作用機序
The mechanism of action of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It may also induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
実験室実験の利点と制限
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for use in certain experiments.
合成法
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The most commonly used method for the synthesis of this compound is the Claisen-Schmidt condensation, which involves the reaction between 3-bromo-4-chloroacetophenone and benzaldehyde in the presence of a base such as potassium hydroxide. The reaction yields this compound as a yellow crystalline solid with a melting point of 162-164°C.
科学的研究の応用
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antitumor, and antioxidant properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been investigated for its potential use as an antibacterial and antifungal agent. In the field of agriculture, it has been shown to possess insecticidal and antifeedant properties against various pests.
特性
IUPAC Name |
(E)-3-(3-bromo-4-chloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-13-10-12(6-7-14(13)17)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRKENRCWQULFW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5115681.png)
amine](/img/structure/B5115684.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)

![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115710.png)
![4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5115723.png)

![2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5115748.png)
![N-(2-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)-3-methoxypropanamide](/img/structure/B5115750.png)
![4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5115765.png)
